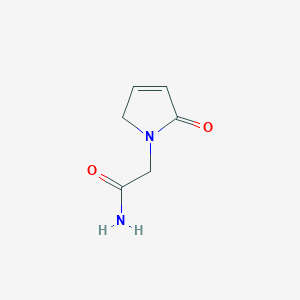

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide

Descripción general

Descripción

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves the reaction of maleic anhydride with amines. One common method involves the reaction of maleic anhydride with an amine to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound features a unique structure that includes a carbonyl group adjacent to the nitrogen of the pyrrole ring. This configuration contributes to its reactivity, particularly in biochemical interactions. The maleimide group within the compound allows it to form covalent bonds with thiol groups in proteins, which can significantly alter cellular signaling pathways and gene expression.

Biochemical Interactions

- Covalent Bonding : The ability to form stable thioether bonds with thiol groups facilitates various biochemical reactions.

- Cellular Effects : Modifications of proteins through covalent bonding can influence cell signaling pathways, impacting processes such as inflammation and cancer progression.

Medicinal Chemistry

Research into 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide has highlighted its potential as a pharmaceutical agent. Significant areas of investigation include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising antimicrobial properties against bacteria, fungi, and viruses. For instance, compounds derived from N-maleoylglycine have demonstrated effective antimicrobial activity in various assays.

- Anti-inflammatory and Anticancer Properties : The compound has been investigated for its ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications and cancer progression. This inhibition may lead to reduced inflammation and tumor growth.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Can yield different derivatives.

- Reduction : Modifies functional groups present in the molecule.

These reactions are crucial for developing new compounds with specific biological activities or industrial applications.

Industrial Applications

The compound is also explored for its potential use in producing polymers and materials with tailored properties. Its ability to interact with various reagents opens avenues for innovative material science applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of N-maleoylglycine demonstrated significant antimicrobial activity against several pathogens using standard assays like MIC determination and agar diffusion methods. The results indicated that certain derivatives showed effective inhibition of bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the inhibition of aldose reductase by this compound revealed its potential to mitigate complications associated with diabetes. This study highlighted the compound's role in reducing inflammatory markers in cellular models .

Mecanismo De Acción

The mechanism of action of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways within cells . For example, it may inhibit enzymes involved in the biosynthesis of prostaglandins or other signaling molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound is structurally similar but contains an additional carboxylic acid group.

4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another related compound with a sulfonamide group attached to the pyrrole ring.

Uniqueness

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is a pyrrole derivative characterized by its unique structural features, including a carbonyl group adjacent to the nitrogen atom of the pyrrole ring. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and other therapeutic potentials. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 156.14 g/mol

- Structure : The compound features a pyrrole ring with an acetamide substituent, which contributes to its reactivity and biological activity.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, an enzyme involved in glucose metabolism. This inhibition is particularly significant in reducing complications associated with diabetes .

- Covalent Bond Formation : It interacts with thiol groups in proteins, forming stable thioether bonds. This covalent modification can alter protein function and affect various cellular signaling pathways .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases .

Biological Activities

The biological activities of this compound are summarized in the following table:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation through enzyme inhibition. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antibacterial | Shows activity against certain bacterial strains. |

| Antidiabetic | Inhibits aldose reductase, potentially reducing diabetic complications. |

| Antioxidant | Mitigates oxidative stress through free radical scavenging. |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammatory markers in vitro and in vivo models of inflammation .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .

- Diabetes Complications : Research indicated that the inhibition of aldose reductase by this compound could lead to decreased complications associated with diabetes, making it a candidate for further investigation in diabetic therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide | CHNOS | Contains a sulfonamide group | Anti-inflammatory |

| N-(5-Oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides | CHNO | Similar structure; synthetic applications | Anticancer |

| 4-Hydroxy-2-(pyrrolidinyl)-acetamides | CHNO | Features a hydroxyl group | Varies by substitution |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols and characterization methods for 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrrolidinone acetamides are synthesized by reacting pyrrolidinone intermediates with activated acetamide precursors under controlled conditions (e.g., ethanol, piperidine, 0–5°C, 2 hours) . Key characterization methods include:

- Melting Point Analysis : Confirmation via observed melting point (151–152.5°C) .

- Spectroscopic Techniques : NMR and IR for functional group identification.

- Chromatography : HPLC or GC-MS to verify purity, referencing standards like Piracetam (CAS 7491-74-9) .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.16 g/mol | |

| Melting Point | 151–152.5°C | |

| Boiling Point | 408.3°C (760 mmHg) |

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin contact (H317 hazard) .

- Ventilation : Ensure fume hoods for dust/volatile control (P280 precaution) .

- Spill Management : Collect solid residues using non-sparking tools; avoid water to prevent environmental contamination .

- Storage : Store in airtight containers at room temperature, away from incompatible materials .

Q. Which analytical methods are recommended for purity assessment?

Methodological Answer:

- Chromatographic Standards : Compare against certified reference materials (e.g., Piracetam, CAS 7491-74-9) using HPLC .

- Elemental Analysis : Validate molecular composition via CHNS/O analyzers.

- Mass Spectrometry : Confirm molecular ion peaks (m/z 142.16) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: Statistical experimental design (e.g., factorial design) reduces trial-and-error inefficiencies by systematically varying parameters:

- Factors : Temperature, reaction time, solvent polarity.

- Response Variables : Yield, purity, byproduct formation.

- Implementation : Use software like Minitab or JMP to analyze interactions between variables. For example, optimizing ethanol-to-piperidine ratios in condensation reactions .

Table 2: Example Factorial Design Matrix

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 0°C | 5°C |

| Reaction Time | 1 hour | 3 hours |

| Solvent | Ethanol | Acetonitrile |

Q. What computational approaches support mechanistic studies of its bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Predict reaction pathways using Gaussian or ORCA to model transition states .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., proteins in proteomics studies) .

- Docking Studies : Use AutoDock Vina to explore affinity for receptors implicated in antileishmanial activity .

Q. How should researchers resolve contradictions in bioactivity data?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables.

- Advanced Analytics : Apply machine learning (e.g., random forests) to discern patterns in inconsistent datasets .

Q. What hybrid experimental-computational strategies enhance reaction design?

Methodological Answer:

- Reaction Path Searching : Combine density functional theory (DFT) with high-throughput screening to identify optimal catalysts .

- Feedback Loops : Integrate experimental results into computational models to refine predictions iteratively .

Propiedades

IUPAC Name |

2-(5-oxo-2H-pyrrol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-2H,3-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEUENMSBVHCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660729 | |

| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62833-66-3 | |

| Record name | 2-(2-Oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.